molecular formula C16H23NO4 B3196931 n-Boc-n-methyl-(r)-homophenylalanine CAS No. 1001646-83-8

n-Boc-n-methyl-(r)-homophenylalanine

Cat. No.: B3196931
CAS No.: 1001646-83-8
M. Wt: 293.36 g/mol
InChI Key: YNXLVCPGFCPBNQ-CYBMUJFWSA-N
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Description

n-Boc-n-methyl-®-homophenylalanine is a derivative of homophenylalanine, an amino acid The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-n-methyl-®-homophenylalanine typically involves the protection of the amine group of homophenylalanine with a Boc group, followed by methylation. One common method for Boc protection involves the reaction of homophenylalanine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) under mild conditions . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of n-Boc-n-methyl-®-homophenylalanine follows similar synthetic routes but often employs continuous flow systems to enhance efficiency and yield. For example, the Vapourtec R-Series system can be used to carry out reactions with moisture-sensitive reagents under controlled conditions . This system allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Boc-n-methyl-®-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-methyl amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

n-Boc-n-methyl-®-homophenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of n-Boc-n-methyl-®-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • n-Boc-n-methyl-®-phenylalanine
  • n-Boc-n-methyl-®-tyrosine
  • n-Boc-n-methyl-®-tryptophan

Uniqueness

n-Boc-n-methyl-®-homophenylalanine is unique due to the presence of the homophenylalanine backbone, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the design of novel peptides and pharmaceuticals with specific biological activities .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(14(18)19)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLVCPGFCPBNQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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